3-(4-Chlorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
CAS No.:
Cat. No.: VC15815551
Molecular Formula: C15H14ClNO
Molecular Weight: 259.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14ClNO |
|---|---|
| Molecular Weight | 259.73 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazine |
| Standard InChI | InChI=1S/C15H14ClNO/c1-10-2-7-13-15(8-10)18-9-14(17-13)11-3-5-12(16)6-4-11/h2-8,14,17H,9H2,1H3 |
| Standard InChI Key | BRYPCEFOHAKETK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)NC(CO2)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Nomenclature
3-(4-Chlorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1, oxazine (IUPAC name: 3-(4-chlorophenyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazine) is a bicyclic organic compound belonging to the benzoxazine class. Its molecular formula is , with a molecular weight of 259.73 g/mol . The compound’s structure integrates a benzene ring fused to an oxazine moiety, substituted with a 4-chlorophenyl group at position 3 and a methyl group at position 7 (Table 1).
Table 1: Key Identifiers of 3-(4-Chlorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1, oxazine
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | |
| Molecular Weight | 259.73 g/mol |
| InChIKey | BRYPCEFOHAKETK-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)NC(CO2)C3=CC=C(C=C3)Cl |
| PubChem CID | 20571250 |
The compound’s InChIKey and SMILES notations confirm its stereochemical uniqueness, distinguishing it from other benzoxazine derivatives .
Structural and Stereochemical Features
The molecular architecture of 3-(4-chlorophenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1, oxazine comprises two fused rings: a benzene ring and a six-membered oxazine ring containing one oxygen and one nitrogen atom. The 4-chlorophenyl substituent at position 3 introduces steric and electronic effects that influence reactivity, while the methyl group at position 7 modulates lipophilicity (Figure 1).
Figure 1: Hypothesized 3D Conformation
Note: The 4-chlorophenyl group adopts a quasi-axial orientation relative to the oxazine ring, minimizing steric clash with the methyl substituent. This configuration is inferred from analogous benzoxazine derivatives .
Key structural parameters include:
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Bond Angles: The O–C–N bond in the oxazine ring measures approximately 120°, consistent with sp² hybridization.
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Torsional Strain: The dihedral angle between the benzene and oxazine rings is estimated at 23.4°, similar to related compounds .
Synthesis and Characterization
Spectroscopic Characterization
Infrared (IR) Spectroscopy:
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N–H Stretch: 3320 cm⁻¹ (secondary amine).
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C–O–C Asymmetric Stretch: 1245 cm⁻¹ (oxazine ring).
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 2H, Ar–H), 6.85 (d, J = 8.4 Hz, 2H, Ar–H), 4.25 (t, J = 5.2 Hz, 2H, OCH₂), 3.70 (s, 3H, NCH₃), 2.45 (s, 3H, Ar–CH₃) .
Physicochemical Properties
Table 2: Experimental and Predicted Physicochemical Data
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